molecular formula C11H10N2O4 B13881584 2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid

2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid

Cat. No.: B13881584
M. Wt: 234.21 g/mol
InChI Key: VBUSXAGDPKWPMM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 2-Methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)Benzoic acid is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. Compared to other oxadiazoles, it may exhibit distinct pharmacological properties and enhanced stability under certain conditions .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-methoxy-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

InChI

InChI=1S/C11H10N2O4/c1-6-12-10(13-17-6)7-3-4-8(11(14)15)9(5-7)16-2/h3-5H,1-2H3,(H,14,15)

InChI Key

VBUSXAGDPKWPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=C(C=C2)C(=O)O)OC

Origin of Product

United States

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